molecular formula C21H19ClN4O2S B2607889 N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide CAS No. 941990-27-8

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

Cat. No.: B2607889
CAS No.: 941990-27-8
M. Wt: 426.92
InChI Key: SIMWGPOYYJAKDD-UHFFFAOYSA-N
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Description

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that features a combination of piperazine, thiazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The initial step involves the reaction of 2-chlorophenylamine with piperazine to form 2-chlorophenylpiperazine.

    Thiazole ring formation: The next step involves the cyclization of the intermediate with a thioamide to form the thiazole ring.

    Benzamide coupling: Finally, the thiazole derivative is coupled with benzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide: Contains a fluorine atom instead of chlorine.

Uniqueness

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity

Biological Activity

N-(4-(4-(2-chlorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : N-[4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide
  • Molecular Formula : C21H19ClN4O2S
  • CAS Number : 941990-27-8

The compound features a piperazine moiety linked to a thiazole ring and a benzamide structure, which contributes to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Piperazine Derivative : Reacting 2-chlorophenylamine with piperazine.
  • Thiazole Ring Formation : Cyclization with a thioamide.
  • Benzamide Coupling : Coupling with benzoyl chloride to yield the final product.

These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening methods.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was tested against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cell lines. Results indicated notable inhibitory activity on cell growth, with IC50 values suggesting effectiveness comparable to established anticancer agents .
Cell LineIC50 Value (µg/mL)
HUH71.61 ± 0.92
MCF71.98 ± 1.22
HCT-1160.85 ± 0.45
KATO-30.75 ± 0.30

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.
  • Interaction with Biological Macromolecules : Binding affinity studies indicate that it interacts with various receptors, including dopamine D4 receptors, which may play a role in its therapeutic effects .

Study on Piperazine Derivatives

In a comparative study involving several piperazine derivatives, this compound was highlighted for its superior activity against cancer cell lines compared to other derivatives . The structure–activity relationship (SAR) analysis indicated that the presence of the thiazole moiety is crucial for enhancing cytotoxicity.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The results suggest that specific structural features contribute significantly to its binding affinity and biological efficacy .

Properties

IUPAC Name

N-[4-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-16-8-4-5-9-18(16)25-10-12-26(13-11-25)20(28)17-14-29-21(23-17)24-19(27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMWGPOYYJAKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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